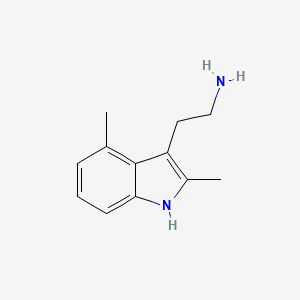

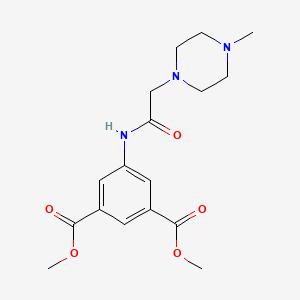

![molecular formula C12H10N2O4 B2518111 4-[(1-甲基-2,5-二氧代-2,5-二氢-1H-吡咯-3-基)氨基]苯甲酸 CAS No. 920874-48-2](/img/structure/B2518111.png)

4-[(1-甲基-2,5-二氧代-2,5-二氢-1H-吡咯-3-基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

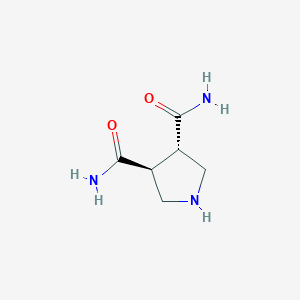

4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid is a useful research compound. Its molecular formula is C12H10N2O4 and its molecular weight is 246.222. The purity is usually 95%.

BenchChem offers high-quality 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机锡(IV)配合物

该化合物已被用于合成有机锡(IV)配合物。 这些配合物已通过元素分析和光谱研究进行了表征 。 锡原子周围的几何形状已通过固体和溶液研究推断出来 .

生物应用

该化合物的有机锡(IV)配合物已针对不同的细菌和真菌进行测试,以确定其毒性 。 还使用卤虫法计算了LD50数据 .

含咪唑的化合物

咪唑是一种五元杂环部分,具有三个碳原子,两个氮原子,四个氢原子和两个双键 。 1,3-二氮杂环戊烷的衍生物显示出不同的生物活性,如抗菌,抗分枝杆菌,抗炎,抗肿瘤,抗糖尿病,抗过敏,解热,抗病毒,抗氧化剂,抗阿米巴,驱虫,抗真菌和溃疡形成活性 .

生物硫醇的传感器探针

该化合物已被用于制造马来酰亚胺衍化的石墨烯量子点 (M-GQDs) 和酞菁锌 (2) 作为新型传感器探针,用于通过生物硫醇和马来酰亚胺衍化探针之间的快速和特异性迈克尔加成反应选择性检测生物硫醇 (半胱氨酸,高半胱氨酸或谷胱甘肽) .

抗疟疾和HIV-1蛋白酶抑制活性

结构相关的吡咯-3-羧酸的4-氧代衍生物,以及吡咯啉-4-酮通常也作为具有抗疟疾 和HIV-1蛋白酶抑制 活性的生物活性化合物。

目标酸一水合物的合成

使用核磁共振 (NMR) 光谱和X射线衍射分析,已证明,使用甲基 4-甲基-2,2-二氧代-1 H -2λ 6,1-苯并噻嗪-3-羧酸酯的碱性水解改变反应条件,可以成功合成目标酸的一水合物,其钠盐或4-甲基-2,2-二氧代-1 H -2λ 6,1-苯并噻嗪 .

作用机制

Target of Action

The primary targets of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These structural features allow it to easily take up a variety of nucleophilic and electrophilic reagents .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions, and also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The molecular and cellular effects of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid’s action include selective inhibitory activity against various proteins . This results in diverse biological activities, including anticandidiasis and antituberculosis properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid. For instance, the compound’s reaction with secondary amines to form derivatives occurs at a specific temperature

安全和危害

未来方向

属性

IUPAC Name |

4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(3-5-8)12(17)18/h2-6,13H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYQFYHESQQDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)

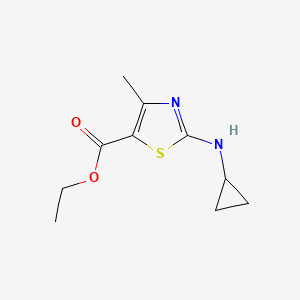

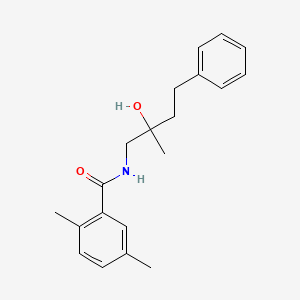

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)

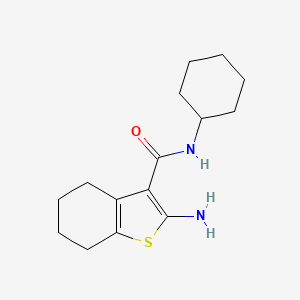

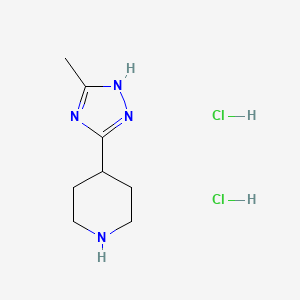

![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)

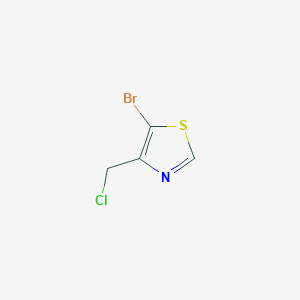

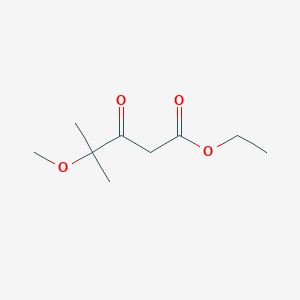

![5-amino-N-(2-methoxyphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)